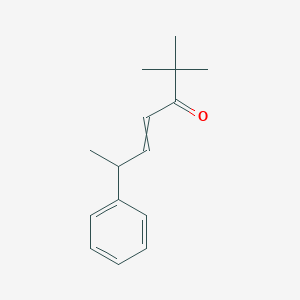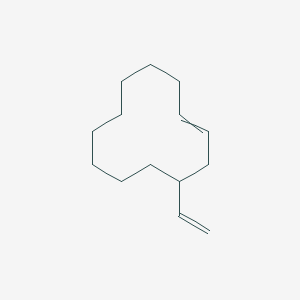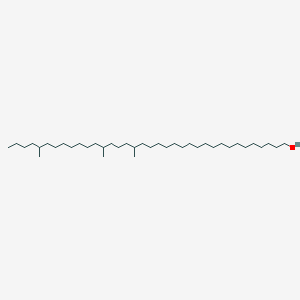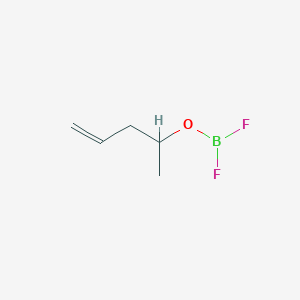
2,2-Dimethyl-6-phenylhept-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-6-phenylhept-4-en-3-one is an organic compound with the molecular formula C15H20O. It is a member of the α-enone family, characterized by the presence of a carbonyl group (C=O) conjugated with a double bond (C=C). This compound is notable for its branched structure and the presence of both phenyl and dimethyl groups, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-6-phenylhept-4-en-3-one can be synthesized through the Wittig-Horner reaction, which involves the reaction of aliphatic aldehydes with 2-oxoalkylphosphonates in the presence of barium hydroxide in 1,4-dioxane. This method is efficient and stereoselective, minimizing side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the Wittig-Horner reaction for industrial purposes.
化学反応の分析
Types of Reactions
2,2-Dimethyl-6-phenylhept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
2,2-Dimethyl-6-phenylhept-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying diastereofacial selectivity in nucleophilic addition reactions.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 2,2-Dimethyl-6-phenylhept-4-en-3-one involves its interaction with molecular targets through its carbonyl and phenyl groups. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic aromatic substitution. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 5-Phenylhex-3-en-2-one
- 1,4-Diphenylpent-2-en-1-one
- 6,6-Dimethyl-5-phenylhept-3-en-2-one
- 2,2,7,7-Tetramethyl-6-phenyloct-4-en-3-one
- 5,5-Dimethyl-1,4-diphenylhex-2-en-1-one
Uniqueness
2,2-Dimethyl-6-phenylhept-4-en-3-one is unique due to its specific branched structure and the presence of both dimethyl and phenyl groups. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various research applications .
特性
CAS番号 |
114245-61-3 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
2,2-dimethyl-6-phenylhept-4-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(13-8-6-5-7-9-13)10-11-14(16)15(2,3)4/h5-12H,1-4H3 |
InChIキー |
QONLUZKARIRCDL-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC(=O)C(C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)






![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)



![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
